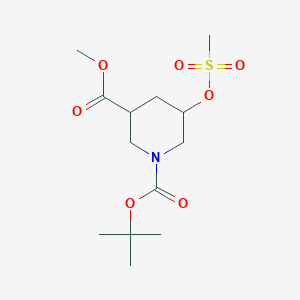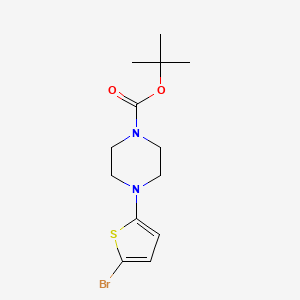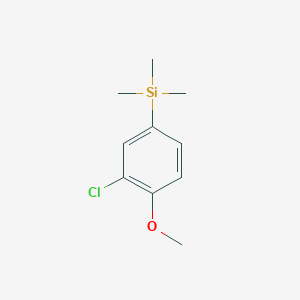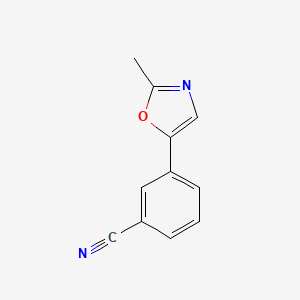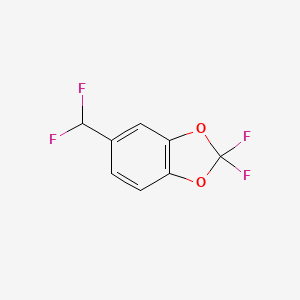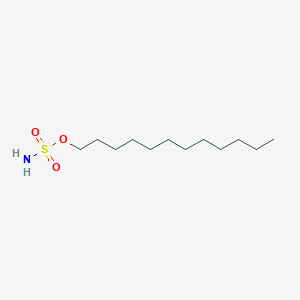![molecular formula C13H25Cl2NO2S2 B15335319 N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is an organic compound with the molecular formula C13H26Cl2N2O2S2. It is characterized by the presence of two chloroethylthio groups and a Boc (tert-butoxycarbonyl) protecting group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine typically involves the reaction of 2-chloroethylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-mercaptoethanol to introduce the thioether groups .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine involves the reactivity of its chloroethyl and thioether groups. The chloroethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The thioether groups can be oxidized, affecting the compound’s reactivity and interaction with other molecules. These reactions are crucial for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-chloroethylamine: Similar structure but lacks the thioether groups.
N-Boc-2-mercaptoethylamine: Contains a mercapto group instead of chloroethyl groups.
N-Boc-2-[(2-hydroxyethyl)thio]ethylamine: Hydroxyethyl groups replace the chloroethyl groups.
Uniqueness
N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine is unique due to the presence of both chloroethyl and thioether groups, which provide versatile reactivity. This dual functionality makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical properties .
Properties
Molecular Formula |
C13H25Cl2NO2S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl N,N-bis[2-(2-chloroethylsulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C13H25Cl2NO2S2/c1-13(2,3)18-12(17)16(6-10-19-8-4-14)7-11-20-9-5-15/h4-11H2,1-3H3 |
InChI Key |
LVMCRNBRGIMNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCSCCCl)CCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
